molecular formula C12H17NO B1591178 4-(3-Methylphenoxy)piperidine CAS No. 63843-46-9

4-(3-Methylphenoxy)piperidine

Cat. No.: B1591178
CAS No.: 63843-46-9
M. Wt: 191.27 g/mol
InChI Key: RTSXWJCYCFVWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a 3-methylphenoxy group

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-methylphenoxy)piperidine typically involves the nucleophilic aromatic substitution of a halogenated aromatic compound by a piperidine derivative or the construction of the piperidine ring followed by ether formation with a methyl-substituted phenol. Key steps often include:

  • Formation of the piperidine ring or use of a piperidine precursor.
  • Introduction of the 3-methylphenoxy substituent via nucleophilic aromatic substitution or Williamson ether synthesis.
  • Purification and isolation of the target compound.

Nucleophilic Aromatic Substitution Route

One well-documented method involves the nucleophilic aromatic substitution of halogenated aromatic compounds with phenols under basic conditions, followed by coupling with piperidine derivatives.

Key Reaction Conditions:

Step Reagents & Conditions Description
1 4-Fluorobenzaldehyde or 4-fluorobenzonitrile + 3-methylphenol, KOH, DMF, 175 °C, sealed tube, 15-20 min Nucleophilic aromatic substitution to form 3-methylphenoxy-substituted aromatic intermediates
2 Oxidation (chromic acid) or hydrolysis (KOH) Conversion of aldehyde or nitrile to benzoic acid derivatives
3 Coupling with piperidine or piperidine derivatives using coupling agents like EDC- HCl, HBTU in presence of catalytic HOBt Formation of the final this compound structure

This method benefits from rapid reaction times and good yields due to the reactivity of the fluorinated aromatic substrates and the strong nucleophilicity of phenols under basic conditions.

Grignard Reaction Followed by Functional Group Transformations

Another approach, adapted from methods used for related phenylpiperidines, involves:

  • Preparation of a piperidone intermediate.
  • Reaction with a phenylmagnesium halide (Grignard reagent) to introduce the aryl group.
  • Subsequent elimination, hydrogenation, and deprotection steps to yield the substituted piperidine.

Representative Process:

Step Reagents & Conditions Outcome
(a) N-protected 3-piperidone + 3-methylphenylmagnesium bromide (Grignard reagent), THF, 0-5 °C, nitrogen atmosphere Formation of 3-hydroxy-3-(3-methylphenyl)piperidine intermediate
(b) Alcoholic hydroxyl elimination Formation of unsaturated intermediates
(c) Transition metal-catalyzed hydrogenation Saturated N-protected 3-(3-methylphenyl)piperidine
(d) Removal of protecting group Formation of racemic 3-(3-methylphenyl)piperidine
(e) Chiral resolution (if enantiopure product desired) Isolation of (R)- or (S)-3-(3-methylphenyl)piperidine

Although this route is more complex, it allows for stereochemical control and modification of the piperidine core.

Williamson Ether Synthesis Variant

The classical Williamson ether synthesis can be adapted to prepare this compound by reacting a 4-hydroxypiperidine derivative with 3-methylphenyl halides or tosylates under basic conditions.

Step Reagents & Conditions Description
1 4-Hydroxypiperidine + 3-methylphenyl bromide/tosylate, base (e.g., K2CO3), solvent (e.g., DMF or acetone), reflux Ether bond formation to yield this compound [Inferred from common synthetic practice]

This method is straightforward but requires availability of suitable halogenated aromatic precursors.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Nucleophilic Aromatic Substitution 4-Fluoroaromatic + 3-methylphenol, KOH, DMF, 175 °C Rapid reaction, good yields Requires fluorinated aromatics
Grignard Reaction + Functionalization N-protected piperidone + 3-methylphenylmagnesium bromide, multiple steps Allows stereochemical control Multi-step, complex purification
Williamson Ether Synthesis 4-Hydroxypiperidine + 3-methylphenyl halide, base, reflux Simple, direct ether formation Needs halogenated phenyl precursors

Research Findings and Considerations

  • The nucleophilic aromatic substitution method is favored for its efficiency and has been successfully applied to related compounds, as documented in opioid receptor antagonist synthesis.
  • Grignard-based methods provide access to stereochemically defined piperidines but involve more elaborate steps, including protection/deprotection and chiral resolution.
  • Reaction conditions such as temperature, solvent, and base choice critically influence yield and purity.
  • Purification techniques often involve crystallization from solvents like isopropanol or methanol, sometimes with chiral resolving agents for enantiopure products.
  • Transition metal catalysis (e.g., hydrogenation) is employed for selective reduction steps in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenoxy derivatives.

Scientific Research Applications

4-(3-Methylphenoxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenoxy)piperidine involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can engage in ionic and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxypiperidine: Similar structure but lacks the methyl group on the phenoxy ring.

    4-(4-Methylphenoxy)piperidine: Similar structure with the methyl group in a different position on the phenoxy ring.

    4-(3-Chlorophenoxy)piperidine: Similar structure with a chlorine atom instead of a methyl group on the phenoxy ring.

Uniqueness

4-(3-Methylphenoxy)piperidine is unique due to the presence of the 3-methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Biological Activity

4-(3-Methylphenoxy)piperidine is a chemical compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with the molecular formula C12H17NOC_{12}H_{17}NO and a molecular weight of approximately 191.28 g/mol, features a piperidine ring substituted with a 3-methylphenoxy group. Its unique structure suggests interactions with neurotransmitter systems, making it a candidate for various therapeutic applications.

  • Molecular Formula: C12H17NOC_{12}H_{17}NO
  • Molecular Weight: 191.28 g/mol
  • Melting Point: 190-191 °C

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Analgesic Properties: Preliminary studies suggest that this compound may function as an analgesic, potentially influencing pain perception pathways by interacting with serotonin and dopamine receptors.
  • Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory properties, which could make it beneficial in treating conditions characterized by inflammation.
  • Neurotransmitter Modulation: There is evidence that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical for mood regulation and pain management.
  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various bioactive molecules, enhancing its relevance in drug development.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to share similarities with other compounds, which can influence its biological activity. A comparative analysis of structurally related compounds reveals the following:

Compound NameMolecular FormulaCAS NumberUnique Features
4-(2-Methylphenoxy)piperidine hydrochlorideC_{12}H_{17}NO17178056Different methyl substitution pattern on the phenyl ring
3-(4-Chloro-3-methylphenoxy)piperidine hydrochlorideC_{12}H_{16}ClNO56831099Contains a chlorine substituent that alters its biological activity
4-(4-Methylphenoxy)piperidine hydrochlorideC_{12}H_{17}NO17178056Variation in the position of the methyl group on the phenyl ring

Uniqueness: The distinct positioning of the methyl group on the phenyl ring in this compound may influence its binding affinity and selectivity toward specific receptors, thereby affecting its pharmacological profile.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Pain Management Research: A study indicated that compounds similar to this compound showed significant analgesic effects in animal models, suggesting potential applications in pain management therapies .
  • Neuropharmacological Studies: Investigations into the modulation of serotonin and dopamine receptors have shown promising results, indicating that this compound could be beneficial in treating neurological disorders .
  • Synthesis and Optimization: The synthesis techniques employed for creating derivatives of this compound have been optimized to enhance potency and efficacy against specific biological targets, including enzymes involved in neurotransmitter metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Methylphenoxy)piperidine, and what analytical methods validate its purity?

  • Synthetic Routes :

  • Nucleophilic Substitution : Reacting 3-methylphenol with a piperidine derivative (e.g., 4-chloropiperidine) under basic conditions (e.g., NaOH/K₂CO₃) in solvents like toluene or dichloromethane .
  • Knoevenagel Condensation : Catalyzed by piperidine, using substituted benzaldehydes and cyanoacetate esters, though this method is more common for structurally related compounds .
    • Purity Validation :
  • HPLC/GC : To assess purity (>97% as reported in commercial samples) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm structure; IR for functional group analysis; mass spectrometry (MS) for molecular weight verification .

Q. How is the compound characterized structurally, and what spectroscopic benchmarks are critical?

  • Structural Characterization :

  • X-ray Crystallography : Resolves stereochemistry and bond angles (not directly reported but inferred from similar piperidine derivatives) .
  • SMILES/InChI Key : CC1=CC(=CC=C1)OC2CCNCC2 and RTSXWJCYCFVWBU-UHFFFAOYSA-N provide standardized identifiers for database referencing .
    • Key Spectroscopic Data :
  • ¹H NMR : Peaks at δ 1.5–2.5 ppm (piperidine ring protons) and δ 6.5–7.2 ppm (aromatic protons from 3-methylphenoxy group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst Screening : Test alternative bases (e.g., DBU) or phase-transfer catalysts to enhance reaction efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Industrial Scaling : Implement continuous flow reactors for safer handling and higher throughput, as demonstrated for related piperidine derivatives .

Q. What strategies resolve contradictions between experimental and computational data (e.g., spectroscopic vs. DFT-predicted results)?

  • Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray data to resolve ambiguities .
  • DFT Refinement : Adjust computational parameters (e.g., basis sets, solvent models) to better match experimental observations. For example, the electron-withdrawing effect of the 3-methylphenoxy group may require explicit solvent modeling .

Q. How is this compound utilized in studying biological targets, and what assays are recommended?

  • Receptor Binding Studies :

  • Radioligand Assays : Use tritiated or fluorinated analogs (e.g., inspired by sigma receptor ligands like [¹²³I]TCPNE) to quantify affinity .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms due to the compound’s potential metabolic interactions .
    • Mechanistic Probes :
  • Mutagenesis Studies : Correlate structural modifications (e.g., methyl group position) with activity changes in G-protein-coupled receptors .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction :

  • SwissADME : Input SMILES to estimate logP (predicted ~2.8), suggesting moderate blood-brain barrier permeability .
  • ProTox-II : Assess potential hepatotoxicity based on structural alerts (e.g., piperidine ring metabolism to reactive intermediates) .

Q. Methodological Challenges and Solutions

Q. How to handle discrepancies in reported melting points or spectral data across studies?

  • Cause Analysis : Variations may arise from impurities (e.g., residual solvents) or polymorphic forms.
  • Resolution : Reproduce synthesis using strict anhydrous conditions and characterize via DSC/TGA to confirm thermal properties .

Q. What in vitro models are suitable for evaluating the compound’s metabolic stability?

  • Liver Microsomes : Human/rat microsomal assays to measure clearance rates .
  • CYP Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6, critical for drug-drug interaction profiling .

Properties

IUPAC Name

4-(3-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSXWJCYCFVWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589388
Record name 4-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-46-9
Record name 4-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By following the manipulative procedure described in Example 1(b), a solution of 16.6 g of 1-benzyl-4-(m-tolyloxy)piperidine in 105 ml. of ethanol produces a clear oil of 4-(m-tolyloxy)piperidine. The oil is dissolved in 150 ml. of ether, and 50 ml. of a saturated ethereal-HCl solution is slowly added. The salt precipitates out of solution, is collected, and dried. The salt is recrystallized from an ethanol and ether mixture to give white needles of the piperidine hydrochloride.
Name
1-benzyl-4-(m-tolyloxy)piperidine
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Cc1cccc(OC2CCN(Cc3ccccc3)CC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylphenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Methylphenoxy)piperidine
Reactant of Route 3
Reactant of Route 3
4-(3-Methylphenoxy)piperidine
Reactant of Route 4
Reactant of Route 4
4-(3-Methylphenoxy)piperidine
Reactant of Route 5
Reactant of Route 5
4-(3-Methylphenoxy)piperidine
Reactant of Route 6
Reactant of Route 6
4-(3-Methylphenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.